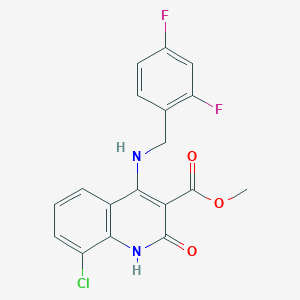![molecular formula C20H20FN5OS B11268178 N-(4-Ethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11268178.png)
N-(4-Ethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of sulfonamides and contains an imidazole-triazole ring system.
- The compound’s structure includes an ethylphenyl group, a fluorophenyl group, and a sulfanylacetamide moiety.
N-(4-Ethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide: is a chemical compound with the molecular formula CHNOS (molecular weight: 287.36 g/mol).
Preparation Methods
- Unfortunately, detailed synthetic routes and reaction conditions for this specific compound are not readily available in the literature. it’s likely that it can be synthesized through multistep reactions involving imidazole and triazole chemistry.
- Industrial production methods may involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
- Common reagents and conditions would vary based on the specific reaction being studied.
- Major products formed would depend on the reaction type and substituents involved.
N-(4-Ethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide: may undergo various reactions:
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and applications in organic synthesis.
Biology: Studying its interactions with biological molecules, such as enzymes or receptors.
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Industry: Assessing its use in materials science or as a building block for other compounds.
Mechanism of Action
- The exact mechanism of action for this compound remains elusive due to limited available data.
- It likely interacts with specific molecular targets (e.g., proteins, enzymes) to exert its effects.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with the same structure.
- Researchers may compare it to related sulfonamides, imidazoles, or triazoles to highlight its uniqueness.
Remember that this compound’s detailed characterization and applications would benefit from further experimental investigations
Properties
Molecular Formula |
C20H20FN5OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20FN5OS/c1-2-14-3-7-16(8-4-14)22-18(27)13-28-20-24-23-19-25(11-12-26(19)20)17-9-5-15(21)6-10-17/h3-10H,2,11-13H2,1H3,(H,22,27) |
InChI Key |
JXBWAXZNFGKBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B11268098.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268110.png)
![N-(3-Acetylphenyl)-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11268112.png)
![N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11268117.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B11268123.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11268125.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11268131.png)
![ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11268133.png)

![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11268140.png)

![N-(2-Bromo-4-methylphenyl)-2-{[2-(pyrrolidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide](/img/structure/B11268156.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11268158.png)
![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268160.png)
